6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyrazine with ethylamine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine can be compared with other similar compounds such as 6-Bromo-8-methoxyimidazo[1,2-A]pyrazine and imidazo[1,2-A]pyridines. These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activity. For example, the presence of a methoxy group instead of an ethoxy group can alter the compound’s solubility and binding properties .
Similar compounds include:
- 6-Bromo-8-methoxyimidazo[1,2-A]pyrazine
- Imidazo[1,2-A]pyridines
- Imidazo[1,2-A]pyrimidines
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Eigenschaften
CAS-Nummer |
142744-36-3 |
---|---|
Molekularformel |
C8H8BrN3O |
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
6-bromo-8-ethoxyimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3O/c1-2-13-8-7-10-3-4-12(7)5-6(9)11-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
TTYRUWXCCHABOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CN2C1=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.